molecular formula C8H10Cl2O4 B15369721 Maleic acid, DI(2-chloroethyl) ester CAS No. 5335-09-1

Maleic acid, DI(2-chloroethyl) ester

Cat. No.: B15369721
CAS No.: 5335-09-1
M. Wt: 241.07 g/mol
InChI Key: NUZFFMJRNXNVCA-UPHRSURJSA-N
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Description

Maleic acid, DI(2-chloroethyl) ester is an ester derivative of maleic acid (HOOC-CH=CH-COOH) where both carboxylic acid groups are substituted with 2-chloroethyl groups. The substitution of chloroethyl groups enhances reactivity compared to non-halogenated esters, influencing toxicity and applications in industrial or pharmaceutical contexts.

Properties

CAS No.

5335-09-1

Molecular Formula

C8H10Cl2O4

Molecular Weight

241.07 g/mol

IUPAC Name

bis(2-chloroethyl) (Z)-but-2-enedioate

InChI

InChI=1S/C8H10Cl2O4/c9-3-5-13-7(11)1-2-8(12)14-6-4-10/h1-2H,3-6H2/b2-1-

InChI Key

NUZFFMJRNXNVCA-UPHRSURJSA-N

Isomeric SMILES

C(CCl)OC(=O)/C=C\C(=O)OCCCl

Canonical SMILES

C(CCl)OC(=O)C=CC(=O)OCCCl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

a) Maleic Acid Esters
  • Diethyl Maleate (CAS: 141-05-9): A simple ester with ethyl groups. It is less reactive than chloroethyl derivatives due to the absence of electronegative chlorine atoms. Its molecular weight (172.18 g/mol) is lower than the hypothetical DI(2-chloroethyl) ester, which would have a higher molecular weight due to chlorine substitution .
  • Dioctyl Maleate (CAS: 2915-53-9): Features long-chain 2-ethylhexyl groups. This ester is non-volatile and used as a plasticizer. Its molecular formula (C20H36O4) and weight (340.50 g/mol) contrast with the smaller, more reactive DI(2-chloroethyl) ester .
b) Chloroethyl Esters of Other Acids
  • Isophthalic Acid, DI(2-Chloroethyl) Ester (CAS: Not specified): A structural analog with a benzene ring backbone.
  • Pyrophosphoric Acid, Tetrakis(2-Chloroethyl) Ester (Code No. 2325, 1120): A phosphorus-containing chloroethyl ester with high alkylating activity, used in chemical warfare agents. This highlights the role of chloroethyl groups in enhancing toxicity .

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Properties
Maleic Acid, DI(2-Chloroethyl) Ester* C8H10Cl2O4 ~245.08 (estimated) Likely volatile, reactive due to Cl atoms
Diethyl Maleate C8H12O4 172.18 Colorless liquid, low toxicity (LD50 >500 mg/kg)
Dioctyl Maleate C20H36O4 340.50 High boiling point, plasticizer use
Isophthalic Acid, DI(2-Chloroethyl) Ester C12H12Cl2O4 ~291.14 Higher molecular volume (McVol 195.54 ml/mol)

*Estimated based on structural analogs.

Key Research Findings

  • Ester Bond Importance : The steroidal ASE compound (a chloroethyl ester) demonstrated superior antitumor activity over its amide analog, emphasizing the necessity of the ester bond for bioactivity .
  • This aligns with the high toxicity observed in chloroethyl amines and phosphorus esters .

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